molecular formula C14H23N3O B1245218 (1S)-2-[(2S,5R)-2-(Aminomethyl)-5-ethynylpyrrolidin-1-YL]-1-cyclopentyl-2-oxoethanamine

(1S)-2-[(2S,5R)-2-(Aminomethyl)-5-ethynylpyrrolidin-1-YL]-1-cyclopentyl-2-oxoethanamine

Cat. No.: B1245218
M. Wt: 249.35 g/mol
InChI Key: XYVMJMYCUZCIPB-AVGNSLFASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential effects on various biological pathways and processes. In medicine, it is investigated for its potential therapeutic applications, including its effects on specific molecular targets. In industry, it is used in the development of new materials and products .

Preparation Methods

The preparation of (1S)-2-[(2S,5R)-2-(AMINOMETHYL)-5-ETHYNYLPYRROLIDIN-1-YL]-1-CYCLOPENTYL-2-OXOETHANAMINE involves several synthetic routes and reaction conditions. One common method involves the use of specific reagents and catalysts to facilitate the formation of the desired compound. Industrial production methods may include large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

(1S)-2-[(2S,5R)-2-(AMINOMETHYL)-5-ETHYNYLPYRROLIDIN-1-YL]-1-CYCLOPENTYL-2-OXOETHANAMINE undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of (1S)-2-[(2S,5R)-2-(AMINOMETHYL)-5-ETHYNYLPYRROLIDIN-1-YL]-1-CYCLOPENTYL-2-OXOETHANAMINE involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

(1S)-2-[(2S,5R)-2-(AMINOMETHYL)-5-ETHYNYLPYRROLIDIN-1-YL]-1-CYCLOPENTYL-2-OXOETHANAMINE can be compared with other similar compounds, such as other alpha amino acid amides. These compounds share some structural similarities but may differ in their specific chemical properties and applications. The uniqueness of this compound lies in its specific structure and the resulting effects on its chemical and biological activity .

Properties

Molecular Formula

C14H23N3O

Molecular Weight

249.35 g/mol

IUPAC Name

(2S)-2-amino-1-[(2S,5R)-2-(aminomethyl)-5-ethynylpyrrolidin-1-yl]-2-cyclopentylethanone

InChI

InChI=1S/C14H23N3O/c1-2-11-7-8-12(9-15)17(11)14(18)13(16)10-5-3-4-6-10/h1,10-13H,3-9,15-16H2/t11-,12-,13-/m0/s1

InChI Key

XYVMJMYCUZCIPB-AVGNSLFASA-N

Isomeric SMILES

C#C[C@H]1CC[C@H](N1C(=O)[C@H](C2CCCC2)N)CN

SMILES

C#CC1CCC(N1C(=O)C(C2CCCC2)N)CN

Canonical SMILES

C#CC1CCC(N1C(=O)C(C2CCCC2)N)CN

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S)-2-[(2S,5R)-2-(Aminomethyl)-5-ethynylpyrrolidin-1-YL]-1-cyclopentyl-2-oxoethanamine
Reactant of Route 2
(1S)-2-[(2S,5R)-2-(Aminomethyl)-5-ethynylpyrrolidin-1-YL]-1-cyclopentyl-2-oxoethanamine
Reactant of Route 3
(1S)-2-[(2S,5R)-2-(Aminomethyl)-5-ethynylpyrrolidin-1-YL]-1-cyclopentyl-2-oxoethanamine
Reactant of Route 4
(1S)-2-[(2S,5R)-2-(Aminomethyl)-5-ethynylpyrrolidin-1-YL]-1-cyclopentyl-2-oxoethanamine
Reactant of Route 5
(1S)-2-[(2S,5R)-2-(Aminomethyl)-5-ethynylpyrrolidin-1-YL]-1-cyclopentyl-2-oxoethanamine
Reactant of Route 6
(1S)-2-[(2S,5R)-2-(Aminomethyl)-5-ethynylpyrrolidin-1-YL]-1-cyclopentyl-2-oxoethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.